molecular formula C19H27NO4 B3395197 Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate CAS No. 206446-48-2

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate

Cat. No.: B3395197
CAS No.: 206446-48-2
M. Wt: 333.4 g/mol
InChI Key: XCYWOXALFXOMFR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate: is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring substituted with a tert-butyl group and an ethoxycarbonyl group on the phenyl ring, making it a valuable intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine or its derivatives as the core structure.

  • Reaction Steps: The ethoxycarbonyl group is introduced through esterification reactions, and the tert-butyl group is added via tert-butylation reactions.

  • Conditions: These reactions often require strong bases or acids, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Purification: The final product is purified through crystallization or chromatographic techniques to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical transformations.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate: Similar structure but with a phenoxy group instead of a phenyl group.

  • Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.

Uniqueness: The presence of the tert-butyl group and the specific arrangement of the ethoxycarbonyl group on the phenyl ring make this compound unique and valuable in various applications.

Properties

IUPAC Name

tert-butyl 4-(4-ethoxycarbonylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-5-23-17(21)16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(22)24-19(2,3)4/h6-9,15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYWOXALFXOMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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